

4-Methyl-3-heptene: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-heptene

Cat. No.: B1233913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-heptene is a branched acyclic olefin with the chemical formula C₈H₁₆.^[1]^[2] It exists as two geometric isomers, **(E)-4-methyl-3-heptene** and **(Z)-4-methyl-3-heptene**. This compound and its derivatives are of significant interest in the fields of organic synthesis and chemical ecology, particularly as insect pheromones and precursors to other biologically active molecules. This technical guide provides a comprehensive review of the synthesis, properties, and key reactions of **4-methyl-3-heptene**, with a focus on detailed experimental protocols and data presentation for researchers in drug development and related scientific disciplines.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-methyl-3-heptene** is presented below.

Table 1: Physicochemical Properties of 4-Methyl-3-heptene

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆	[1] [2]
Molecular Weight	112.21 g/mol	[2]
CAS Number	4485-16-9 (unspecified stereochemistry)	[2]
13714-85-7 ((E)-isomer)	[3]	
14255-24-4 ((Z)-isomer)	[4]	
Boiling Point	~117-118 °C (390-391 K)	[1]
IUPAC Name	(E)-4-methylhept-3-ene / (Z)-4-methylhept-3-ene	[2] [5]

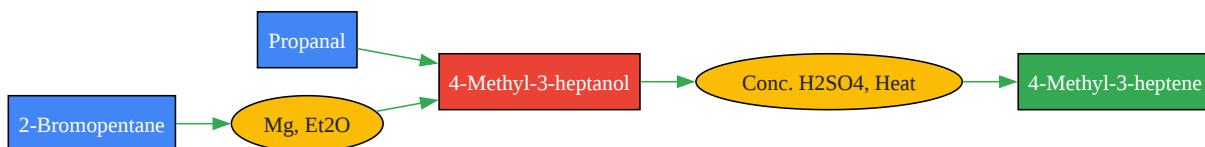
Table 2: Spectroscopic Data for 4-Methyl-3-heptene

Spectroscopy	(E)-4-Methyl-3-heptene	(Z)-4-Methyl-3-heptene	Reference
¹ H NMR (CDCl ₃)	Estimated values: δ 5.1-5.3 (m, 1H, CH=), 2.0-2.1 (m, 4H, =C-CH ₂), 1.6 (s, 3H, C=C-CH ₃), 0.9 (t, 6H, -CH ₂ -CH ₃)	Estimated values: δ 5.1-5.3 (m, 1H, CH=), 2.0-2.1 (m, 4H, =C-CH ₂), 1.7 (s, 3H, C=C-CH ₃), 0.9 (t, 6H, -CH ₂ -CH ₃)	[6][7]
¹³ C NMR (CDCl ₃)	Predicted values: ~135 (C-4), ~125 (C-3), ~35 (C-5), ~29 (C-2), ~23 (C-6), ~16 (C-8), ~14 (C-1), ~13 (C-7)	Predicted values: ~134 (C-4), ~124 (C-3), ~34 (C-5), ~28 (C-2), ~22 (C-6), ~23 (C-8), ~14 (C-1), ~13 (C-7)	[8]
Mass Spec. (EI)	Major Fragments (m/z): 112 (M ⁺), 97, 83, 69, 55, 41	Major Fragments (m/z): 112 (M ⁺), 97, 83, 69, 55, 41	[2][9]
Infrared (IR)	Characteristic Bands (cm ⁻¹): ~2960 (C-H stretch), ~1670 (C=C stretch, weak), ~1460 (C-H bend), ~840 (trans C-H bend)	Characteristic Bands (cm ⁻¹): ~2960 (C-H stretch), ~1665 (C=C stretch, weak), ~1460 (C-H bend), ~730 (cis C-H bend)	[10][11]

Synthesis of 4-Methyl-3-heptene

The primary route for the synthesis of **4-methyl-3-heptene** is the dehydration of the corresponding alcohol, 4-methyl-3-heptanol.[\[1\]](#) The alcohol precursor can be synthesized via a Grignard reaction between propanal and the Grignard reagent derived from 2-bromopentane.[\[12\]](#) The stereochemistry of the resulting alkene (E or Z) can be influenced by the choice of dehydration conditions and starting material stereochemistry.

Experimental Protocol: Synthesis of 4-Methyl-3-heptanol


This protocol is adapted from the synthesis of a similar secondary alcohol.[\[12\]](#)

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 2-bromopentane to initiate the reaction. Once initiated, add the remaining 2-bromopentane (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
- Grignard Reaction: Cool the Grignard reagent to 0 °C and add propanal (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-3-heptanol.
- Purification: Purify the crude product by fractional distillation under reduced pressure.

Experimental Protocol: Dehydration of 4-Methyl-3-heptanol to 4-Methyl-3-heptene

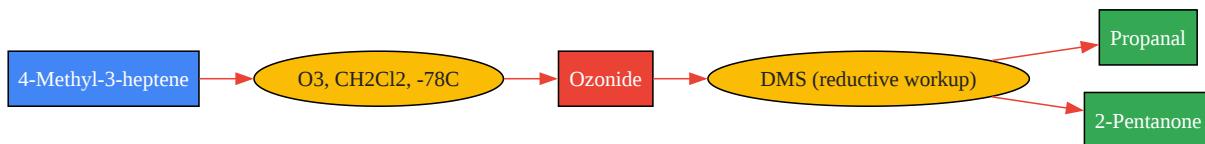
This is a general procedure for acid-catalyzed dehydration of a secondary alcohol.[\[1\]](#)[\[13\]](#)

- Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, place the purified 4-methyl-3-heptanol.
- Dehydration: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.
- Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash. Dry the organic layer over anhydrous calcium chloride.
- Purification: Purify the resulting **4-methyl-3-heptene** by simple distillation. The ratio of (E) and (Z) isomers will depend on the thermodynamic stability of the products under the reaction conditions.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Methyl-3-heptene** via Grignard reaction and dehydration.

Key Reactions of **4-Methyl-3-heptene**


The double bond in **4-methyl-3-heptene** is the site of its reactivity, undergoing typical alkene reactions such as ozonolysis, halogenation, and hydroxylation.

Ozonolysis

Ozonolysis of **4-methyl-3-heptene** cleaves the double bond to yield carbonyl compounds. The specific products depend on the work-up conditions (reductive or oxidative).

This is a general procedure for the ozonolysis of an alkene with a reductive work-up.

- Ozonolysis: Dissolve **4-methyl-3-heptene** (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
- Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) (1.5 eq) or zinc dust in acetic acid. Allow the reaction to warm to room temperature.
- Isolation: After the reaction is complete, perform an appropriate aqueous work-up to remove the byproducts. The resulting propanal and 2-pentanone can be isolated and purified by distillation or chromatography.

[Click to download full resolution via product page](#)

Caption: Reductive ozonolysis of **4-Methyl-3-heptene**.

Halogenation

Halogenation of **4-methyl-3-heptene** with reagents like Br_2 or Cl_2 proceeds via a halonium ion intermediate, resulting in the anti-addition of the two halogen atoms across the double bond.

This is a general procedure for the bromination of an alkene.

- Reaction: Dissolve **4-methyl-3-heptene** (1.0 eq) in an inert solvent such as dichloromethane or carbon tetrachloride. Cool the solution in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise until a faint bromine color persists.
- Work-up: If necessary, quench any remaining bromine with a solution of sodium thiosulfate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting 3,4-dibromo-4-methylheptane can be purified by chromatography or distillation if necessary.

[Click to download full resolution via product page](#)

Caption: Bromination of **4-Methyl-3-heptene** via a bromonium ion intermediate.

Dihydroxylation

Dihydroxylation of **4-methyl-3-heptene** adds two hydroxyl groups across the double bond to form a diol. The stereochemical outcome (syn or anti-addition) depends on the reagents used.

This is a general procedure for syn-dihydroxylation using a catalytic amount of osmium tetroxide.[14][15]

- Reaction: To a solution of **4-methyl-3-heptene** (1.0 eq) in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).
- Work-up: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC). Quench the reaction by adding a solid sodium bisulfite.
- Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the resulting 4-methyl-3,4-heptanediol by column chromatography.

[Click to download full resolution via product page](#)

Caption: syn-Dihydroxylation of **4-Methyl-3-heptene**.

Conclusion

4-Methyl-3-heptene is a versatile building block in organic synthesis with important applications in the study of insect pheromones. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and key chemical transformations. The experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and scientists in drug development and related fields, facilitating further investigation and application of this compound. The provided reaction pathways, visualized using Graphviz, offer a clear and concise representation of the chemical logic involved in the synthesis and reactivity of **4-methyl-3-heptene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. 4-Methyl-3-heptene | C8H16 | CID 5364638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-trans-3-heptene [webbook.nist.gov]
- 4. 4-Methyl-cis-3-heptene [webbook.nist.gov]
- 5. (Z)-4-Methylhept-3-ene | C8H16 | CID 5383005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Heptene, 4-methyl- [webbook.nist.gov]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. dasher.wustl.edu [dasher.wustl.edu]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. Upjohn Dihydroxylation [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [4-Methyl-3-heptene: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233913#literature-review-of-4-methyl-3-heptene-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com